An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloro-5,8-dimethoxyquinoline
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloro-5,8-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,6-Dichloro-5,8-dimethoxyquinoline. While direct crystallographic data for this specific molecule is not publicly available, this guide synthesizes information from closely related analogs, computational modeling principles, and established spectroscopic methodologies to present a robust and scientifically grounded overview. We will delve into the nuanced interplay of electronic and steric effects governed by the chloro and methoxy substituents, which ultimately dictate the molecule's three-dimensional architecture and potential for intermolecular interactions. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways where the quinoline scaffold is a key pharmacophore.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the precise modulation of a molecule's physicochemical properties, thereby optimizing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 4,6-Dichloro-5,8-dimethoxyquinoline, represents a synthetically accessible derivative with significant potential for further chemical elaboration in drug discovery programs. An understanding of its molecular structure and conformational preferences is paramount for rational drug design and the prediction of its binding modes with biological targets.
Molecular Structure: A Hybrid of Electronic and Steric Influences
The molecular structure of 4,6-Dichloro-5,8-dimethoxyquinoline is defined by the fusion of a benzene and a pyridine ring, with substituents at positions 4, 5, 6, and 8. The presence of two chlorine atoms and two methoxy groups significantly influences the geometry and electronic distribution of the quinoline core.
Predicted Bond Lengths and Angles
In the absence of a definitive crystal structure for 4,6-Dichloro-5,8-dimethoxyquinoline, we can extrapolate key geometric parameters from published crystallographic data of analogous substituted quinolines. The following table presents predicted bond lengths and angles, providing a foundational model for the molecule's geometry. These predictions are based on the known effects of chloro and methoxy substituents on aromatic systems.
| Parameter | Predicted Value (Å or °) | Justification |
| C-Cl Bond Lengths | ~1.74 Å | Consistent with typical C(sp²)-Cl bond lengths in chlorinated aromatic compounds. |
| C-O (methoxy) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance of the oxygen lone pairs with the aromatic ring. |
| O-CH₃ (methoxy) | ~1.43 Å | Typical C(sp³)-O single bond length. |
| Ring C-C Bonds | 1.37 - 1.42 Å | Reflecting the aromatic character of the quinoline core, with some variation due to substituent effects. |
| Ring C-N Bonds | ~1.33 and ~1.38 Å | Indicative of the pyridine ring's aromaticity. |
| C-C-C Bond Angles | ~120° | Expected for sp² hybridized carbons in an aromatic system, with minor deviations due to ring strain and substituent-induced steric effects. |
| C-O-C (methoxy) | ~118° | The angle is slightly larger than the ideal sp³ angle due to the steric bulk of the methyl group and the aromatic ring. |
The Interplay of Substituent Effects
The chloro and methoxy groups exert opposing electronic effects on the quinoline ring. Chlorine is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to lone pair donation.[1][2] Conversely, the methoxy group is a strong electron-donating group through resonance.[1][3] These electronic characteristics, combined with the steric bulk of the substituents, will modulate the reactivity of different positions on the quinoline ring and influence its overall dipole moment. The dual electrostatic nature of both chloro and methoxy groups allows for a range of potential non-covalent interactions, which is a critical consideration in drug-receptor binding.[1][4]
Conformational Analysis: The Rotational Dynamics of Methoxy Groups
The primary conformational flexibility in 4,6-Dichloro-5,8-dimethoxyquinoline arises from the rotation of the two methoxy groups around their respective C-O bonds. The preferred orientation of these groups is a delicate balance between stabilizing electronic interactions and destabilizing steric clashes.
Rotational Barriers and Stable Conformers
The methoxy groups are expected to prefer a planar or near-planar orientation with the quinoline ring to maximize resonance stabilization from the oxygen lone pairs. However, steric hindrance from the adjacent chloro and peri-hydrogen or chloro substituents will likely lead to out-of-plane conformations. Computational methods like Density Functional Theory (DFT) are instrumental in calculating the rotational energy barriers and identifying the most stable conformers.[5][6][7]
It is anticipated that the rotational barrier for the methoxy groups in 4,6-Dichloro-5,8-dimethoxyquinoline will be significant enough to potentially allow for the existence of distinct conformers at room temperature. The relative populations of these conformers will be dictated by their Gibbs free energies.
Diagram 1: Molecular Structure of 4,6-Dichloro-5,8-dimethoxyquinoline
Caption: Ball-and-stick representation of 4,6-Dichloro-5,8-dimethoxyquinoline.
Methodologies for Structural and Conformational Elucidation
A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is necessary for a thorough characterization of 4,6-Dichloro-5,8-dimethoxyquinoline.
Synthesis
The synthesis of polychlorinated and polymethoxylated quinolines can be achieved through various established synthetic routes.[8][9][10][11][12] A plausible synthetic strategy for 4,6-Dichloro-5,8-dimethoxyquinoline would likely involve a multi-step sequence starting from a suitably substituted aniline or acetophenone, followed by cyclization to form the quinoline core, and subsequent chlorination and methoxylation steps.
Diagram 2: Hypothetical Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Experimental Protocols
General Procedure for Single-Crystal X-ray Diffraction:
-
Crystallization: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A selected crystal would be mounted on a diffractometer, and X-ray diffraction data collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[13][14][15]
-
Structure Solution and Refinement: The collected diffraction data would be processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Protocol for Conformational Analysis using NMR Spectroscopy:
-
Sample Preparation: A solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would be prepared.
-
1D and 2D NMR: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, would be performed to assign all proton and carbon signals and to identify through-space correlations indicative of conformational preferences.
-
Variable Temperature NMR: NMR spectra would be acquired at various temperatures to study the dynamics of methoxy group rotation and potentially determine the energy barriers between different conformers.
Computational Chemistry
DFT Calculations for Conformational Analysis:
-
Initial Structure Generation: An initial 3D structure of the molecule would be built.
-
Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The identified conformers would be subjected to geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to confirm that they are true energy minima.[7][16]
-
Rotational Barrier Calculation: A relaxed potential energy surface scan would be performed by systematically rotating the dihedral angles of the methoxy groups to calculate the rotational energy barriers.[6][17]
Diagram 3: Workflow for Conformational Analysis
Caption: An integrated experimental and computational approach to conformational analysis.
Conclusion
The molecular structure and conformational landscape of 4,6-Dichloro-5,8-dimethoxyquinoline are governed by a complex interplay of electronic and steric factors. While a definitive experimental structure is yet to be reported, a robust model can be constructed through the analysis of analogous compounds and the application of modern computational chemistry techniques. A thorough understanding of these structural nuances is a critical prerequisite for the successful application of this versatile scaffold in the development of novel, targeted therapeutics. The methodologies outlined in this guide provide a clear and actionable framework for researchers to fully characterize this and other similarly substituted quinoline derivatives.
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